Aceclidine hydrochloride
Description
Nomenclature and Chemical Classification of Aceclidine (B1665410) Hydrochloride
The precise identification and classification of a chemical compound are fundamental in scientific discourse. Aceclidine hydrochloride is identified by various names and belongs to specific chemical classes based on its structure and mechanism of action.
Systematic and Common Names
This compound is known by several names in scientific literature and commercial contexts. patsnap.comwikipedia.org Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 1-azabicyclo[2.2.2]octan-3-yl acetate (B1210297) hydrochloride. wikipedia.org
Commonly, it is referred to by synonyms that reflect its structure, such as Quinuclidin-3-yl acetate hydrochloride and 3-Acetoxyquinuclidine hydrochloride. medchemexpress.com In various markets, it has been available under trade names including Muscarinor, Glaucostat, Glaunorm, and Glaudin. wikipedia.orgpatsnap.com
| Name Type | Name |
|---|---|
| Systematic (IUPAC) Name | 1-azabicyclo[2.2.2]octan-3-yl acetate hydrochloride |
| Common Names | Quinuclidin-3-yl acetate hydrochloride |
| 3-Acetoxyquinuclidine hydrochloride | |
| Trade Names | Muscarinor |
| Glaucostat | |
| Glaunorm | |
| Glaudin |
Chemical Class: Quinuclidines and Cholinergic Agonists
From a structural standpoint, this compound is a derivative of quinuclidine (B89598), which is a bicyclic organic compound containing a 1-azabicyclo[2.2.2]octane moiety. wikipedia.orgdrugbank.com This structural framework is a key feature of the molecule.
Functionally, it is classified as a cholinergic agonist. patsnap.com Specifically, it is a parasympathomimetic agent that acts as a muscarinic acetylcholine (B1216132) receptor agonist. wikipedia.orgncats.io This means it mimics the action of the neurotransmitter acetylcholine at muscarinic receptors, which are prevalent in the parasympathetic nervous system and various tissues throughout the body. patsnap.comoup.com
Historical Context and Evolution in Research
Aceclidine has been a subject of pharmacological research for several decades. It has been marketed and used clinically in Europe, particularly for the treatment of glaucoma, though it has not been in clinical use in the United States for this purpose. drugbank.comncats.iodrugbank.com
Early research, with studies dating back to at least 1969, focused on understanding its mode of action on intraocular pressure. nih.gov By 1975, comparative studies were being published that evaluated aceclidine against other miotics like pilocarpine (B147212) for glaucoma treatment. nih.gov These early investigations noted that aceclidine had a lesser effect on accommodation (the process by which the eye changes optical power to maintain a clear image on the retina) compared to pilocarpine, which was a significant finding for patient usability, especially in those under 50 years of age. nih.govcrstodayeurope.com Research in 1980 further explored the effects of the (+) isomer of aceclidine, comparing its cholinergic effects and impact on intraocular pressure to pilocarpine. karger.com
The evolution of research on aceclidine demonstrates a long-standing interest in its properties as a muscarinic agonist for ophthalmic applications, driven by its efficacy in reducing intraocular pressure and its distinct profile compared to other drugs in its class. patsnap.comresearchgate.net
Current Research Significance and Emerging Applications
The research significance of this compound has surged in recent years, expanding from its historical use in glaucoma to new, promising therapeutic areas. patsnap.com Its primary mechanism of action involves stimulating muscarinic receptors, which leads to constriction of the pupil (miosis) and facilitates the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. patsnap.compatsnap.com
A major area of current research is the treatment of presbyopia, an age-related condition that affects the eye's ability to focus on near objects. sec.gov Aceclidine's ability to induce miosis creates a "pinhole effect," which increases the depth of focus and can improve near vision. sec.gov A formulation of 1.75% aceclidine HCl, known as LNZ100, has undergone Phase 3 clinical trials, demonstrating significant improvements in near visual acuity without compromising distance vision. sec.gov
Beyond ophthalmology, the systemic effects of aceclidine are of great interest to researchers exploring potential off-label uses. patsnap.com Because of its action as a cholinergic agonist, aceclidine is being investigated for its potential in treating other conditions. Research interest extends to disorders such as:
Xerostomia (dry mouth) and Sjögren's Syndrome : As a muscarinic agonist, aceclidine has the potential to stimulate salivary glands. medchemexpress.comglpbio.commedchemexpress.com Sjögren's syndrome is a systemic autoimmune disease that primarily affects moisture-producing glands, leading to symptoms like dryness. nih.govnih.gov
Alzheimer's Disease : The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is linked to the loss of cholinergic neurotransmission in the brain. oup.comresearchgate.netmdpi.com This has led to the development of cholinergic agents for treatment. cambridge.orgalzheimers.org.uk The potential for muscarinic agonists like aceclidine to address these deficits is an area of ongoing research interest. medchemexpress.com
This expansion into new research areas highlights the evolving understanding of this compound's pharmacological profile and its potential to address a wider range of medical conditions. patsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSARSTZGNKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976587 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-70-2 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Investigations of Aceclidine Hydrochloride
Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors
Aceclidine (B1665410) hydrochloride exerts its effects by acting as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors. defocusmediagroup.com These receptors are integral to the parasympathetic nervous system, which governs a variety of involuntary bodily functions. In the eye, the stimulation of these receptors by aceclidine hydrochloride initiates a cascade of physiological responses that are central to its therapeutic applications.
Agonist Activity at M1, M2, and M3 Muscarinic Receptors
Aceclidine has been shown to function as an agonist at multiple subtypes of muscarinic acetylcholine receptors, including M1, M2, and M3. drugbank.com Research indicates that its primary therapeutic effects in the eye are mediated through its activity at the M3 subtype, which is predominantly found on the iris sphincter muscle and the ciliary muscle. patsnap.comresearchgate.net However, it also demonstrates activity at M1 and M2 receptors. drugbank.commedchemexpress.com
Studies using Chinese hamster ovary cells transfected with different muscarinic receptor subtypes have helped to elucidate the specific actions of aceclidine's enantiomers. The S-(+)-aceclidine isomer was found to be more potent than the R-(-)-aceclidine isomer at M1, M3, and M5 receptors for stimulating phosphoinositide hydrolysis. At M2 and M4 receptors, S-(+)-aceclidine was also more potent in inhibiting forskolin-stimulated cyclic AMP accumulation. drugbank.comresearchgate.net
One study reported an EC50 value of 40 μM for aceclidine as an M1 receptor agonist. medchemexpress.com Another study provided a pEC50 value of 5.35 for aceclidine at the human M1 receptor, corresponding to an EC50 of approximately 4.47 μM. The binding affinity of S-(+)-aceclidine for the human M2 receptor has been reported with a Ki of 617 nM. bindingdb.org
Agonist Activity of Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Effect | Potency/Efficacy Measurement | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| M1 | Agonist (Stimulation of phosphoinositide hydrolysis) | EC50: 40 μM | - | medchemexpress.com |
| M1 | Agonist (Stimulation of phosphoinositide hydrolysis) | pEC50: 5.35 | A9 L cell line | |
| M2 | Agonist (Inhibition of adenylyl cyclase) | S-(+)-aceclidine is ~3.5-fold more potent than R-(-)-aceclidine | CHO cells | drugbank.comresearchgate.net |
| M2 | Binding Affinity | Ki: 617 nM for S-(+)-aceclidine | CHO cells | bindingdb.org |
| M3 | Modulator/Agonist (Stimulation of phosphoinositide hydrolysis) | S-(+)-aceclidine is ~2- to 4-fold more potent than R-(-)-aceclidine | CHO cells | drugbank.comresearchgate.net |
G-Protein Coupled Receptor Signaling Pathways
Muscarinic acetylcholine receptors are a class of G-protein coupled receptors (GPCRs). nih.govmdpi.com When an agonist like aceclidine binds to these receptors, it triggers a conformational change that activates intracellular G-proteins. The specific signaling pathway activated depends on the receptor subtype. M1 and M3 receptors are typically coupled to Gq/11 G-proteins. mdpi.com Activation of this pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction. nih.gov M2 and M4 receptors are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. drugbank.comresearchgate.net The activation of these pathways by aceclidine is fundamental to its pharmacological effects.
Role in Pupil Constriction (Miosis) Induction
Aceclidine is a potent miotic agent, meaning it causes constriction of the pupil (miosis). patsnap.comophthalmologytimes.com This effect is a direct consequence of its agonist activity at M3 muscarinic receptors located on the iris sphincter muscle. patsnap.com The binding of aceclidine to these receptors initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium in the smooth muscle cells of the iris sphincter. nih.gov This increase in calcium triggers muscle contraction, resulting in the narrowing of the pupil. nih.gov The induction of miosis creates a "pinhole effect," which increases the depth of focus and can improve near vision. defocusmediagroup.comdrugbank.com
Impact on Aqueous Humor Outflow and Intraocular Pressure Reduction
A primary therapeutic application of aceclidine has been in the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP). patsnap.comnih.gov Aceclidine reduces IOP by enhancing the outflow of aqueous humor, the fluid that fills the front part of the eye. patsnap.comnih.govnih.gov The conventional outflow pathway for aqueous humor is through the trabecular meshwork and Schlemm's canal. nih.govbrightfocus.orgreviewofophthalmology.com
Contraction of the ciliary muscle, stimulated by muscarinic agonists, is believed to pull on the trabecular meshwork, opening up the spaces within it and facilitating the drainage of aqueous humor. aao.org While aceclidine does interact with the ciliary muscle, some studies suggest it may also have a direct effect on the trabecular meshwork itself to increase outflow facility. nih.govresearchgate.net Research in cynomolgus monkeys showed that a 20 microgram dose of aceclidine resulted in an average increase of 270% in outflow facility. nih.gov
Interaction with Ciliary Muscle and Accommodation
Aceclidine's interaction with the ciliary muscle is a critical aspect of its pharmacological profile and distinguishes it from other miotics. defocusmediagroup.compresbyopiaphysician.com The ciliary muscle is involved in accommodation, the process by which the eye changes focus from distant to near objects. nih.gov Contraction of the ciliary muscle, mediated by M3 receptors, leads to changes in the shape of the lens. While aceclidine does stimulate the ciliary muscle, it exhibits a degree of selectivity for the iris sphincter muscle over the ciliary muscle. ophthalmologytimes.compresbyopiaphysician.comcrstodayeurope.com This selectivity is significant because strong ciliary muscle contraction can lead to an undesirable myopic shift (nearsightedness). defocusmediagroup.comescrs.org Studies have shown that aceclidine produces a significant increase in aqueous humor outflow with a comparatively lesser effect on accommodation than other miotics like pilocarpine (B147212). nih.gov For example, in one study, a dose of aceclidine that increased outflow facility by 270% only produced an average of 5 diopters of accommodation. nih.gov
Comparison with Other Miotics (e.g., Pilocarpine, Carbachol)
Aceclidine's pharmacological profile is often compared to that of other miotic agents, particularly pilocarpine and carbachol (B1668302). nih.govnih.govnih.gov A key differentiator is aceclidine's relative selectivity for the iris sphincter muscle over the ciliary muscle. presbyopiaphysician.comescrs.org This selectivity results in a potent miotic effect with less induction of accommodative spasm and myopic shift compared to less selective miotics. defocusmediagroup.comdrugbank.com
One study reported that aceclidine is significantly more selective for the iris sphincter, with a selectivity ratio of 28:1, compared to approximately 5:1 for carbachol and 1.5:1 for pilocarpine. escrs.org This means that a much higher concentration of aceclidine is required to affect the ciliary muscle compared to the concentration needed to constrict the pupil. crstodayeurope.comcrstoday.com In contrast, the concentrations of pilocarpine and carbachol that cause ciliary muscle contraction are not significantly different from those that induce miosis. crstodayeurope.comcrstoday.com
While pilocarpine and carbachol are effective in reducing IOP, their non-selective nature can lead to more pronounced side effects related to ciliary muscle stimulation. defocusmediagroup.compresbyopiaphysician.com Research has shown that while aceclidine's efficacy in lowering IOP may be comparable to or in some cases less than pilocarpine, its more favorable profile regarding ciliary muscle effects makes it a valuable therapeutic agent. crstodayeurope.comcrstoday.com
Comparative Selectivity of Miotics for Iris Sphincter vs. Ciliary Muscle
| Miotic Agent | Selectivity Ratio (Iris Sphincter : Ciliary Muscle) | Reference |
|---|---|---|
| Aceclidine | 28:1 | escrs.org |
| Carbachol | ~5:1 | escrs.org |
| Pilocarpine | ~1.5:1 | escrs.org |
Weak Anticholinesterase Activity
While this compound is primarily characterized by its direct action as a muscarinic acetylcholine receptor agonist, some cholinergic agents may exhibit a dual mechanism of action that includes a secondary, weaker inhibition of the enzyme acetylcholinesterase (AChE). Acetylcholinesterase is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft. nih.govmdpi.com The primary therapeutic and pharmacological effects of aceclidine are attributed to its direct receptor stimulation rather than a significant anticholinesterase effect. patsnap.com The inhibitory potency of various active site anti-cholinesterase agents on cholinesterase activity is a subject of extensive research, particularly in the context of neurodegenerative diseases. nih.govnih.govmdpi.com
Receptor Selectivity Studies
This compound demonstrates a notable degree of selectivity among the five subtypes of muscarinic acetylcholine receptors (M1-M5). wikipedia.org Studies investigating the pharmacological activity of aceclidine's enantiomers in Chinese hamster ovary (CHO) cells transfected with M1 through M5 receptor subtypes have provided detailed insights into its binding and activation profile. drugbank.comresearchgate.net
The M1, M3, and M5 receptor subtypes are coupled to Gq proteins, and their activation typically leads to the stimulation of phosphoinositide hydrolysis. wikipedia.orgnih.gov The M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP). nih.gov
Pharmacological investigations revealed differences in potency and maximal response between the two enantiomers of aceclidine: S-(+)-aceclidine and R-(-)-aceclidine.
M1, M3, and M5 Receptors: When measured by the stimulation of phosphoinositide hydrolysis, the S-(+)-aceclidine enantiomer was found to be approximately 2- to 4-fold more potent than the R-(-)-aceclidine enantiomer. drugbank.comresearchgate.net Furthermore, the maximal response elicited by the R-(-)-isomer was only 44% to 64% of that produced by the S-(+)-isomer at these receptor subtypes. drugbank.comresearchgate.net
M2 and M4 Receptors: In assays measuring the inhibition of forskolin-stimulated cAMP accumulation, S-(+)-aceclidine was about 3.5-fold more potent than R-(-)-aceclidine. drugbank.comresearchgate.net For the M2 receptor, both enantiomers produced the same maximal response. drugbank.com However, for the M4 subtype, the maximal response of R-(-)-aceclidine was 86% of that of S-(+)-aceclidine. drugbank.comresearchgate.net
| Receptor Subtype | Second Messenger Pathway | Relative Potency (S-(+)- vs. R-(-)-aceclidine) | Maximal Response (R-(-)- vs. S-(+)-aceclidine) |
|---|---|---|---|
| M1 | Phosphoinositide Hydrolysis | S-(+)- is 2- to 4-fold > R-(-)- | 44% to 64% |
| M2 | cAMP Accumulation Inhibition | S-(+)- is ~3.5-fold > R-(-)- | 100% (Equal) |
| M3 | Phosphoinositide Hydrolysis | S-(+)- is 2- to 4-fold > R-(-)- | 44% to 64% |
| M4 | cAMP Accumulation Inhibition | S-(+)- is ~3.5-fold > R-(-)- | 86% |
| M5 | Phosphoinositide Hydrolysis | S-(+)- is 2- to 4-fold > R-(-)- | 44% to 64% |
The receptor selectivity of aceclidine is fundamental to its therapeutic profile, particularly in ophthalmology. Its mechanism of action involves preferential binding to muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis), with significantly less effect on the ciliary muscle. wikipedia.org This selectivity is crucial for minimizing side effects associated with less selective miotic agents like pilocarpine. wikipedia.orgdrugbank.com
Aceclidine exhibits a high degree of selectivity for the iris sphincter compared to the ciliary muscle, with a reported selectivity ratio of 28:1. escrs.org The iris sphincter is rich in M3 muscarinic receptors, which mediate contraction. researchgate.net By predominantly stimulating these receptors, aceclidine produces a strong miotic effect, creating a "pinhole" effect that increases the depth of focus and improves near vision. drugbank.comescrs.org
The minimal stimulation of the ciliary muscle has significant therapeutic implications:
Reduced Myopic Shift: Ciliary muscle contraction causes the lens to become thicker and move anteriorly, inducing a myopic shift in vision. Because aceclidine has a much weaker effect on this muscle, it induces far less myopic shift compared to non-selective miotics. wikipedia.orgnih.gov
Minimized Accommodative Spasm: The reduced action on the ciliary muscle minimizes accommodative spasms, which can lead to brow ache or headaches—common side effects of other miotics. wikipedia.orgophthalmologytimes.com
Lower Risk of Vitreous Traction: The significantly lower stimulation of the ciliary muscle is hoped to reduce the risk of vitreous pull, which can lead to retinal tears and detachments, a concern with other cholinergic agonists. nih.govophthalmologytimes.com
This selective pharmacological profile allows aceclidine to improve near visual acuity effectively while avoiding many of the undesirable side effects that have limited the use of other drugs in its class. wikipedia.orgophthalmologytimes.com
In Vitro Pharmacological Studies
In vitro cell-based assays are essential for characterizing the interaction of aceclidine with muscarinic receptor subtypes. nih.govrevvity.com A common methodology involves using cell lines, such as Chinese hamster ovary (CHO) cells, that have been genetically engineered to express a single subtype of the human muscarinic receptor (M1 through M5). drugbank.comresearchgate.net This allows for the precise measurement of the drug's effect on each receptor in isolation.
Receptor Binding Assays: Competitive binding assays are used to determine the affinity of a compound for a specific receptor. merckmillipore.com These experiments often utilize a radiolabeled ligand, such as [3H]-Quinuclidinyl benzilate (QNB), that is known to bind to muscarinic receptors. nih.gov The ability of aceclidine to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki).
Receptor Activation Assays: Functional assays measure the cellular response following receptor activation. The type of assay depends on the G-protein coupling of the receptor subtype: nih.gov
For M1, M3, and M5 receptors (Gq-coupled): Activation is quantified by measuring the production of second messengers like inositol phosphates. This is typically done through assays that measure the stimulation of phosphoinositide (PI) hydrolysis. drugbank.comguidetopharmacology.org
For M2 and M4 receptors (Gi/o-coupled): Activation is assessed by measuring the inhibition of adenylyl cyclase. A common method is to stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) and then measure the ability of aceclidine to inhibit the resulting accumulation of cyclic AMP (cAMP). drugbank.comresearchgate.net
These cell-based studies have been crucial in elucidating the differing potencies and efficacies of aceclidine's enantiomers at each of the five muscarinic receptor subtypes. drugbank.comresearchgate.net
To understand the physiological effects of aceclidine in a more integrated system, in vitro studies are conducted on isolated ocular tissues. These experiments provide valuable information on the drug's functional impact on the target structures of the eye. acetherapeutics.com
Iris Sphincter Muscle: Studies using isolated iris sphincter muscle from rabbits and humans have been performed to evaluate the contractile response to aceclidine. nih.govnih.gov In these experiments, the muscle tissue is mounted in an organ bath, and the isometric contraction is measured upon application of the drug. Such studies have shown that aceclidine is a potent agonist that stimulates the contraction of the iris muscle. nih.gov Research on rabbit iris muscle indicated that aceclidine, unlike pilocarpine, binds to both high- and low-affinity states of the muscarinic receptor and that receptor activation leading to contraction is likely mediated by the low-affinity state. nih.gov The human iris sphincter is known to predominantly express the M3 muscarinic receptor subtype, which is consistent with aceclidine's mechanism of action. researchgate.net
Ciliary Muscle and Trabecular Meshwork: The ciliary muscle and trabecular meshwork are critical for regulating aqueous humor outflow and accommodation. nih.govresearchgate.net Tissue-based studies on the human ciliary muscle have allowed for a direct comparison of the potency of aceclidine on this tissue versus the iris sphincter. nih.gov One study found that the agonist potency of aceclidine on the longitudinal ciliary muscle was only 1/28th of its potency on the iris sphincter, quantitatively confirming its selectivity. nih.gov By stimulating muscarinic receptors, miotics can facilitate the outflow of aqueous humor through the trabecular meshwork, which is a key mechanism for lowering intraocular pressure in the treatment of glaucoma. patsnap.comwikipedia.org
Concentration-Response Relationships
The pharmacological effects of aceclidine are concentration-dependent. Studies have utilized dose-response curves to evaluate the potency of aceclidine, particularly concerning its miotic effect (pupil constriction). The relationship between the concentration of aceclidine and the physiological response, such as changes in pupil diameter, is a critical aspect of its pharmacological assessment.
In studies on the miotic activity of various acetylcholine-like drugs in the intact mouse eye, it was noted that the effect of aceclidine is dependent on both concentration and pH. Aceclidine demonstrated a significant miotic effect at relatively high concentrations (> 10⁻² M). This is in contrast to other agents that are not hydrolyzed by cholinesterases, which are active at much lower concentrations. This suggests that the concentration required to elicit a response is influenced by the compound's stability and interaction with local enzymes.
One study comparing different miotic agents in healthy human volunteers found that a 0.02% concentration of aceclidine had a negligible miotic effect nih.govarvojournals.org. This highlights the importance of concentration selection in observing a therapeutic effect. The relationship between the dose of a cholinergic agonist and its effect on pupil size is a key factor in determining its clinical utility presbyopiaphysician.com.
Table 1: Concentration-Dependent Effects of this compound on Pupil Dynamics
| Concentration | Animal Model/Subject | Observed Effect | Source |
|---|---|---|---|
| > 10⁻² M | Mouse | Significant miotic effect | |
| 0.02% | Human | No significant miotic effect | nih.govarvojournals.org |
In Vivo Pharmacological Studies
In vivo studies are crucial for understanding the physiological effects of this compound in a living organism. Research has primarily focused on animal models to investigate its therapeutic potential for ocular conditions.
Rabbits have been a commonly used animal model for studying the effects of aceclidine on intraocular pressure (IOP). Specifically, researchers have used rabbits with experimentally induced ocular hypertension to evaluate the IOP-lowering capabilities of aceclidine. Both acute and chronic models of ocular hypertension in rabbits have been employed in these investigations.
Non-human primates, such as cynomolgus and rhesus monkeys, have also been instrumental in elucidating the mechanism of action of aceclidine. These models allow for more detailed investigations into aspects like aqueous humor outflow facility and accommodation, providing valuable data that is more directly translatable to human physiology nih.govnih.gov.
This compound has demonstrated significant effects on key ocular parameters in animal models. A primary effect is miosis, the constriction of the pupil. This is a characteristic action of cholinergic agonists, which stimulate the iris sphincter muscle.
A notable therapeutic effect of aceclidine is the reduction of intraocular pressure (IOP). In studies using rabbit models of ocular hypertension, aceclidine has been shown to produce a time-dependent decrease in IOP. The extent of this pressure reduction has been found to be comparable to that of pilocarpine, another well-known miotic agent used in glaucoma treatment.
Investigations in cynomolgus monkeys have provided further insight into the mechanism of IOP reduction. In one study, a 20 microgram intracameral dose of this compound resulted in an average increase of 270% in outflow facility nih.gov. This enhancement of the aqueous humor outflow is a primary mechanism by which aceclidine lowers IOP. The same study noted that this dose produced an average of only 5 diopters of accommodation, suggesting a dissociation between its effects on outflow facility and accommodation nih.gov.
Table 2: Ocular Effects of this compound in Animal Models
| Animal Model | Parameter Measured | Dose | Result | Source |
|---|---|---|---|---|
| Cynomolgus Monkey | Outflow Facility | 20 µg (intracameral) | 270% average increase | nih.gov |
| Cynomolgus Monkey | Accommodation | 20 µg (intracameral) | 5 diopters average | nih.gov |
| Rabbit | Intraocular Pressure | Not specified | Time-dependent decrease, comparable to pilocarpine |
There is limited publicly available research specifically investigating the effects of this compound on spatial learning and cognitive function in animal models. While the cholinergic system is known to play a critical role in learning and memory processes, and various cholinergic agonists and antagonists are used to probe these functions in preclinical studies, specific data on aceclidine's impact in this area are not readily found in the reviewed literature.
Standard behavioral paradigms in rodents, such as the Morris water maze and the radial arm maze, are commonly employed to assess spatial learning and memory frontiersin.orgnih.govyoutube.com. These tests evaluate an animal's ability to learn and remember the location of a platform or reward based on spatial cues. Animal models of cognitive impairment, including those induced by agents like scopolamine (B1681570) (a muscarinic antagonist), are frequently used to screen for potential cognitive-enhancing effects of new compounds kosfaj.org. However, to date, studies detailing the use of such models to evaluate this compound's effect on cognitive function have not been prominently reported.
Drug Discovery and Development Research for Aceclidine Hydrochloride
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of aceclidine (B1665410) influences its biological activity. These studies investigate how modifications to its core components, the quinuclidine (B89598) ring and the acetyl ester group, affect its interaction with muscarinic receptors.
Aceclidine, or 3-acetoxyquinuclidine, is a chiral molecule, and its stereochemistry plays a crucial role in its pharmacological activity. Research has extensively studied its enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, which represent modifications in the spatial arrangement of the quinuclidine ring. nih.govresearchgate.net Another key modification involves the nitrogen atom of the quinuclidine ring, leading to derivatives such as N-methylaceclidine. nih.gov These modifications, while seemingly minor, result in significant differences in receptor binding and potency.
A strong correlation exists between the chemical structure of aceclidine enantiomers and their pharmacological effects. Studies have shown that the S-(+)-enantiomer is consistently more potent than the R-(-)-enantiomer at various muscarinic receptor subtypes. researchgate.net
Research comparing the enantiomers' ability to stimulate phosphoinositide hydrolysis in cells transfected with M1, M3, and M5 muscarinic subtypes found the potency of S-(+)-aceclidine to be approximately 2- to 4-fold greater than that of R-(-)-aceclidine. researchgate.net Furthermore, the maximal response of the R-(-)-isomer was only 44% to 64% of that achieved by the S-(+)-isomer. researchgate.net A similar trend was observed for M2 and M4 subtypes, where S-(+)-aceclidine was about 3.5-fold more potent. researchgate.net
This difference in receptor interaction translates directly to in-vivo activity. A good correlation was found between the high-affinity dissociation constant (KH) for receptor binding and the muscarinic potency observed in isolated guinea pig ileum. nih.gov The potency ratios of the enantiomers for effects such as tremorogenesis, analgesia, and salivation in mice correspond well with their binding affinity ratios at the receptor level. nih.gov This demonstrates a clear link between the three-dimensional structure of the molecule and its ultimate biological function.
Table 1: Pharmacological Activity of Aceclidine Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | Second Messenger Pathway | Potency Comparison | Maximal Response Comparison |
| M1, M3, M5 | Phosphoinositide Hydrolysis | S-(+)-aceclidine is 2-4x more potent than R-(-)-aceclidine. researchgate.net | R-(-)-aceclidine shows 44-64% of the maximal response of S-(+)-aceclidine. researchgate.net |
| M2, M4 | Inhibition of cAMP Accumulation | S-(+)-aceclidine is ~3.5x more potent than R-(-)-aceclidine. researchgate.net | In M2, maximal responses are equal; in M4, R-(-)-aceclidine shows 86% of the maximal response of S-(+)-aceclidine. researchgate.net |
Novel Derivatives and Analogues
The development of novel derivatives and analogues of aceclidine aims to enhance its therapeutic properties, such as stability, receptor selectivity, and efficacy.
A significant challenge with aceclidine hydrochloride is its poor shelf-life and difficulty with solubilization. google.com To address this, research has focused on designing new derivatives with improved stability. google.com One approach involves modifying the quinuclidine structure to create novel compounds. A patent for new aceclidine derivatives describes compounds where the nitrogen of the quinuclidine ring may be an alkyl group or be positively charged, and another part of the molecule is substituted with an amine or tert-butyl group. google.com The synthesis of such derivatives is a key step in developing more robust and effective therapeutic agents for conditions like presbyopia and glaucoma. google.com
The evaluation of aceclidine analogues focuses on their ability to selectively target specific muscarinic receptor subtypes to maximize therapeutic effects while minimizing unwanted actions. Aceclidine itself shows a degree of selectivity, as it primarily targets the pupil sphincter muscle with a comparatively minimal effect on the ciliary muscle, especially when compared to non-selective miotics like pilocarpine (B147212). nih.gov This selectivity reduces side effects such as myopic shift. nih.gov
Efficacy has also been enhanced through combination formulations. For instance, LNZ100 is a formulation of aceclidine, while LNZ101 combines aceclidine with brimonidine (B1667796). nih.govclinicaltrials.gov The addition of brimonidine enhances the miotic effect of aceclidine by reducing the activity of the iris dilator muscle, leading to a smaller pupil and improved near vision. nih.gov
Table 2: Receptor Selectivity and Efficacy Enhancement Strategies
| Strategy | Compound(s) | Mechanism of Action | Desired Outcome |
| Enantiomer Selection | S-(+)-aceclidine | Higher potency at M1, M2, M3, M4, and M5 receptors compared to the R-(-) enantiomer. researchgate.net | Increased therapeutic effect at a given concentration. |
| Receptor Targeting | Aceclidine | Preferential stimulation of the iris sphincter muscle over the ciliary muscle. nih.gov | Reduced myopic shift and lens thickening compared to non-selective agents. nih.gov |
| Combination Therapy | Aceclidine + Brimonidine | Aceclidine constricts the pupil sphincter (muscarinic agonist); Brimonidine relaxes the iris dilator (alpha-2 agonist). nih.gov | Enhanced miotic effect, leading to greater improvement in near vision. |
Formulation Research and Optimization
Formulation research for this compound is critical for ensuring the stability, delivery, and effectiveness of the final drug product. A primary challenge identified in development is the compound's poor shelf-life and solubility issues. google.com
To overcome these hurdles, various formulation strategies have been explored. One promising approach is the use of cyclodextrins. Ophthalmological compositions containing alpha-cyclodextrin, beta-cyclodextrin, or gamma-cyclodextrin (B1674603) have been proposed to create more stable forms of aceclidine derivatives. google.com Additionally, modern formulations developed for clinical trials have focused on patient convenience and safety, such as the development of preservative-free, once-daily ophthalmic solutions. nih.gov Research into optimizing hydrochloride-based drugs often involves techniques like using specialized excipients to ensure stability and control the release profile, which are relevant considerations for this compound. pjps.pk
Table 3: Formulation Challenges and Optimization Strategies for this compound
| Challenge | Proposed Strategy | Details | Source |
| Poor Shelf-Life & Stability | Use of Cyclodextrins | Incorporation into ophthalmological compositions with alpha-, beta-, or gamma-cyclodextrins to enhance stability. | google.com |
| Solubility Issues | Use of Cyclodextrins | Cyclodextrins can encapsulate poorly soluble drugs, improving their solubility in aqueous solutions. | google.com |
| Patient Safety & Tolerability | Preservative-Free Formulations | Development of single-use or specially designed multi-dose containers that do not require preservatives, reducing potential irritation. | nih.gov |
Challenges in Solution Stability and Solubility
A significant hurdle in the development of aqueous formulations of this compound has been its inherent instability and solubility characteristics. Historically, the compound has demonstrated a poor shelf-life in solution, presenting a considerable challenge for creating a stable, ready-to-use liquid dosage form. This instability has been a long-standing issue, to the extent that for many years, aceclidine was supplied as a lyophilized (freeze-dried) powder that required reconstitution by the user immediately before administration. This need for reconstitution introduces complexities in patient use, including the potential for errors in preparation and risks to sterility.
The compound is also reported to be moisture-sensitive, which further complicates the manufacturing and storage of a stable product. The solubility of this compound in aqueous buffers, such as PBS at a pH of 7.2, is approximately 10 mg/ml. However, it is recommended that these aqueous solutions not be stored for more than one day, underscoring the compound's limited stability in this medium caymanchem.com. In contrast, it exhibits higher solubility in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407), at approximately 30 mg/ml caymanchem.com. These challenges have necessitated innovative formulation approaches to develop a commercially viable and user-friendly ophthalmic solution.
| Solvent | Solubility (approx. mg/mL) |
|---|---|
| Ethanol | 30 |
| DMSO | 30 |
| Dimethyl Formamide | 30 |
| PBS (pH 7.2) | 10 |
Strategies for Improved Formulation (e.g., eye drops, preservative-free solutions)
To overcome the stability issues associated with this compound, researchers have focused on advanced formulation strategies. A primary and successful approach has been the development of preservative-free, single-use ophthalmic solutions. The recently FDA-approved aceclidine-based eye drop, VIZZ™, is formulated as a preservative-free, once-daily solution provided in single-dose vials eyesoneyecare.comlenz-tx.com. This strategy circumvents the need for preservatives, which can cause ocular surface toxicity and irritation, while also addressing the drug's stability by eliminating the need for long-term storage after opening.
Another avenue of research has been the creation of more stable derivatives of aceclidine. This involves modifying the chemical structure of the aceclidine molecule to enhance its stability in solution while retaining its therapeutic efficacy google.comgoogle.com. The development of such derivatives aims to produce a compound with a longer shelf-life that can be formulated into a multi-dose product without the need for reconstitution google.com. These formulation strategies have been pivotal in transforming this compound from a compound with significant stability challenges into a viable therapeutic option for ophthalmic use.
Impact of pH and Temperature on Stability
Drug Repurposing and New Therapeutic Indications
This compound's mechanism of action as a muscarinic acetylcholine (B1216132) receptor agonist opens up possibilities for its use in other conditions beyond its current ophthalmic applications.
Investigation for Xerostomia and Sjögren's Syndrome
This compound has been identified as having potential for research in the treatment of xerostomia (dry mouth), a hallmark symptom of Sjögren's syndrome medchemexpress.com. Sjögren's syndrome is an autoimmune disorder that affects moisture-producing glands, leading to dryness in the mouth and eyes. Other muscarinic agonists, such as pilocarpine and cevimeline, are already approved for treating xerostomia in these patients nih.govnih.govresearchgate.netdrugbank.comdrugbank.com. These drugs stimulate the M1 and M3 muscarinic receptors on salivary glands, increasing saliva secretion nih.govresearchgate.net. Given that aceclidine is also a muscarinic agonist, it is plausible that it could elicit a similar therapeutic effect. Research in this area would be necessary to determine its efficacy and safety for this indication.
Research for Conjunctivitis and Lacrimal Gland Disease
There is potential for investigating this compound in the management of conjunctivitis and certain lacrimal gland diseases medchemexpress.com. As a cholinergic agonist, aceclidine can stimulate lacrimal glands to increase tear production youtube.com. This could be beneficial in conditions characterized by tear film insufficiency. While the primary treatments for infectious conjunctivitis are antimicrobial agents, the role of cholinergic agonists in modulating inflammation and tear dynamics could be an area for future research.
Potential for Esotropia and Refractive Errors of the Eye
This compound is currently used for the treatment of presbyopia, an age-related refractive error wikipedia.org. Its mechanism of action involves stimulating muscarinic receptors on the iris sphincter muscle, leading to miosis (pupil constriction) wikipedia.org. This creates a "pinhole effect," which increases the depth of focus and improves near vision wikipedia.orgdefocusmediagroup.com. Due to its pupil-selective nature, it has a minimal effect on the ciliary muscle, which reduces the incidence of myopic shift often seen with other miotics wikipedia.orgdefocusmediagroup.comnih.gov.
This same miotic effect suggests a potential therapeutic role in certain types of esotropia (inward turning of the eye), particularly accommodative esotropia, where constriction of the pupil can help control the deviation. Further research is warranted to explore the efficacy of this compound in managing various refractive errors beyond presbyopia and its potential application in the treatment of esotropia medchemexpress.com.
| Area of Research | Key Findings/Potential |
|---|---|
| Solution Stability | Historically poor shelf-life, moisture sensitive, requiring lyophilization. |
| Formulation Strategies | Development of preservative-free, single-use eye drops; investigation of more stable derivatives. |
| Xerostomia/Sjögren's Syndrome | Potential therapeutic application due to its muscarinic agonist activity, similar to approved drugs like pilocarpine and cevimeline. |
| Refractive Errors | Effective for presbyopia through a pupil-selective "pinhole effect"; potential for other refractive errors and esotropia. |
Preclinical and Clinical Research of Aceclidine Hydrochloride
Preclinical Efficacy Studies
While extensive clinical research has been conducted on aceclidine (B1665410) hydrochloride, particularly for presbyopia, detailed preclinical efficacy studies in animal models are not as widely reported in recently available literature. However, early pharmacological studies in the 1960s involved animal models to understand the compound's miotic and intraocular pressure-lowering effects nih.gov.
Studies in Animal Models of Glaucoma
Early preclinical research on aceclidine hydrochloride, dating back to its initial development, was conducted in various animal models, including rabbits, rats, and mice, to evaluate its efficacy in reducing intraocular pressure (IOP) nih.gov. These foundational studies established its potential as a treatment for glaucoma. The primary mechanism of action identified was its effect as a parasympathomimetic agent, which constricts the pupil and enhances the outflow of aqueous humor, thereby lowering IOP corxelbio.com. While specific methodologies and quantitative results from these early animal studies are not extensively detailed in recent literature, they provided the basis for its clinical investigation and eventual use in Europe for glaucoma treatment corxelbio.comtoledoblade.com.
Evaluation in Models of Presbyopia
The investigation of this compound for the treatment of presbyopia is a more recent development. Preclinical evaluation in animal models for presbyopia would theoretically focus on the drug's ability to induce miosis (pupil constriction) to create a "pinhole effect," thereby increasing the depth of focus and improving near visual acuity. This effect is achieved with minimal impact on the ciliary muscle, which distinguishes it from other miotics like pilocarpine (B147212) escrs.orgdefocusmediagroup.com. While the mechanism of action is well-understood, specific preclinical studies detailing the extent and duration of near vision improvement in animal models of presbyopia are not prominently available in the reviewed literature. The rapid transition to and extensive data from human clinical trials have become the primary focus of recent research.
Clinical Trial Investigations
Phase 1, 2, and 3 Clinical Trials
Clinical investigations of this compound have a long history, with early studies focusing on glaucoma and more recent, extensive trials exploring its use for presbyopia.
For glaucoma , clinical trials were conducted as early as the 1970s. A double-blind, cross-over comparison with pilocarpine in patients with open-angle glaucoma demonstrated that aceclidine effectively lowered intraocular pressure nih.gov. Another study from the same era confirmed its accommodative effects in glaucoma treatment presbyopiaphysician.com. These early clinical studies established its viability as a therapeutic agent for glaucoma, leading to its use in Europe corxelbio.comtoledoblade.com. However, detailed data from phased (Phase 1, 2, 3) clinical trials for glaucoma, as is standard today, are not extensively documented in recent literature.
For presbyopia , this compound has undergone rigorous Phase 2 and Phase 3 clinical trials in more recent years.
The Phase 2 INSIGHT trial evaluated two formulations: LNZ100 (aceclidine) and LNZ101 (aceclidine with brimonidine) ophthalmologytimes.comophthalmologytimes.com. This multicenter, double-masked, randomized, crossover study enrolled 67 participants ophthalmologytimes.comreviewofoptometry.com. Both formulations met the primary endpoint, with a significant percentage of participants achieving a three-line or greater improvement in near visual acuity without a loss of one line or more in distance visual acuity at one hour ophthalmologytimes.com.
The Phase 3 CLARITY program consisted of three studies (CLARITY 1, 2, and 3) involving over 1,000 participants presbyopiaphysician.com. These randomized, double-masked trials evaluated LNZ100 (1.75% aceclidine) presbyopiaphysician.com. The CLARITY 1 and 2 trials were six-week efficacy and safety studies, while CLARITY 3 was a six-month long-term safety study nih.gov. The trials met all primary and key secondary endpoints, demonstrating rapid onset and long duration of effect presbyopiaphysician.comnih.gov. Based on these successful trials, an aceclidine ophthalmic solution, VIZZ, received FDA approval for the treatment of presbyopia reviewofoptometry.comeyeworld.org.
Efficacy Endpoints in Glaucoma Management
The primary efficacy endpoint in the clinical management of glaucoma with this compound is the reduction of intraocular pressure (IOP) nih.govnih.gov. Early comparative studies with pilocarpine in patients with open-angle glaucoma showed that aceclidine produced a similar reduction in IOP amanote.com. Another important aspect evaluated was the effect on the facility of aqueous humor outflow nih.gov. A notable finding from these early trials was that aceclidine had less of an effect on accommodation compared to pilocarpine, which was a significant advantage for younger patients with glaucoma presbyopiaphysician.com.
Efficacy Endpoints in Presbyopia Treatment (e.g., Near Visual Acuity Improvement)
The primary efficacy endpoint in the clinical trials for presbyopia was the improvement in near visual acuity . A key measure was the proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without a loss of one line (5 letters) or more in distance vision presbyopiaphysician.com.
In the Phase 2 INSIGHT trial , at one hour post-instillation, 71% of participants treated with LNZ100 and 56% of those treated with LNZ101 achieved this endpoint, compared to 6% with the vehicle ophthalmologytimes.com. The improvement was sustained for up to 10 hours ophthalmologytimes.com.
The Phase 3 CLARITY trials confirmed these findings on a larger scale. In the CLARITY 2 trial, 71% of participants using LNZ100 achieved a three-line or greater improvement in near vision at 30 minutes, and this was maintained at the 3-hour mark presbyopiaphysician.com. At 10 hours, 40% of participants still maintained this level of improvement presbyopiaphysician.com. A secondary endpoint, the achievement of a two-line or greater improvement in near visual acuity, was met by 95% of subjects at one hour presbyopiaphysician.com.
Below is an interactive data table summarizing the key efficacy endpoints from the presbyopia clinical trials.
| Trial | Treatment | Time Point | Endpoint | Percentage of Responders |
| Phase 2 INSIGHT | LNZ100 (Aceclidine) | 1 Hour | ≥3-line improvement in near VA | 71% |
| LNZ101 (Aceclidine + Brimonidine) | 1 Hour | ≥3-line improvement in near VA | 56% | |
| Vehicle | 1 Hour | ≥3-line improvement in near VA | 6% | |
| LNZ100 (Aceclidine) | 10 Hours | ≥3-line improvement in near VA | 37% | |
| LNZ101 (Aceclidine + Brimonidine) | 10 Hours | ≥3-line improvement in near VA | 48% | |
| Phase 3 CLARITY 2 | LNZ100 (Aceclidine 1.75%) | 30 Minutes | ≥3-line improvement in near VA | 71% |
| LNZ100 (Aceclidine 1.75%) | 3 Hours | ≥3-line improvement in near VA | 71% | |
| LNZ100 (Aceclidine 1.75%) | 10 Hours | ≥3-line improvement in near VA | 40% | |
| LNZ100 (Aceclidine 1.75%) | 1 Hour | ≥2-line improvement in near VA | 95% |
Onset and Duration of Action in Clinical Settings
This compound is characterized by a relatively rapid onset of action following ophthalmic administration, with clinical effects observed within minutes. patsnap.comwikipedia.org For the treatment of presbyopia, studies have demonstrated a statistically significant improvement in near visual acuity in approximately 30 minutes. wikipedia.orgdrugbank.com
The duration of its therapeutic effect typically lasts for several hours. patsnap.com In the context of presbyopia treatment, the duration of action has been reported to extend up to 8 to 10 hours. wikipedia.orgdrugbank.com Data from the CLARITY 2 Phase 3 clinical trial for LNZ100 (1.75% aceclidine) provided specific time points for its efficacy. The trial met its primary endpoints, showing a rapid onset and a duration of action lasting up to 10 hours. presbyopiaphysician.com
A summary of the findings from the CLARITY 2 trial regarding the percentage of participants achieving a three-line or greater improvement in near vision is presented below. presbyopiaphysician.com
| Time Post-Administration | Participants Achieving ≥3-Line Improvement (%) |
|---|---|
| 0.5 Hours | 71% |
| 3 Hours | 71% |
| 10 Hours | 40% |
Comparative Clinical Studies with Other Cholinergic Agonists
Aceclidine has been compared to other cholinergic miotics, such as pilocarpine and carbachol (B1668302), primarily in the context of its mechanism of action and resulting clinical effects. wikipedia.orgpresbyopiaphysician.com Unlike non-selective miotics like pilocarpine, aceclidine is a selective muscarinic acetylcholine (B1216132) receptor agonist. wikipedia.orgdrugbank.com Its selectivity results in a pronounced reduction in pupil size by acting preferentially on the iris sphincter muscle with minimal stimulation of the ciliary muscle. wikipedia.orgdrugbank.com
This pupil-selective mechanism of action is advantageous as it produces the desired "pinhole" effect, which increases the depth of focus and improves near vision, without inducing significant accommodative spasm or a myopic shift in vision. wikipedia.orgpresbyopiaphysician.com In contrast, less selective agents such as pilocarpine have a greater effect on the ciliary muscle, which can lead to these undesirable accommodative disturbances and a higher risk of retina or vitreous traction. wikipedia.orgdrugbank.com The clinical utility of aceclidine in glaucoma has been noted as comparable to other cholinergic miotics, but with fewer accommodative disturbances. wikipedia.org
Preclinical research on isolated rabbit iris muscle has further elucidated these differences, showing that aceclidine and carbachol were more potent and/or efficacious in inducing muscle contraction than pilocarpine. nih.gov The study suggested that aceclidine and pilocarpine may interact differently with their target muscarinic receptors. nih.gov
Participant Inclusion Criteria and Demographics in Trials
Clinical trials for aceclidine have specified distinct criteria to define the target population for investigation. The CLARITY Phase 3 trials for presbyopia enrolled a broad range of participants to evaluate the efficacy and safety of LNZ100 (1.75% aceclidine). presbyopiaphysician.com
Demographics from the CLARITY Trials:
Age: 45 to 75 years old, with a mean age of 55. presbyopiaphysician.com
Sex and Race/Ethnicity: The trials included participants of either sex and any race or ethnicity. clinicaltrials.gov
Inclusion Criteria: A primary inclusion criterion for the CLARITY trials was a baseline best-corrected distance visual acuity (BCDVA) at near of 20/50 or worse to effectively measure improvements. presbyopiaphysician.com The trials also included individuals with a refractive status of -4 D to +1 D spherical equivalent with ≤2 D of astigmatism, as well as those who were pseudophakic or had undergone LASIK surgery. presbyopiaphysician.com General inclusion criteria for aceclidine trials, as outlined in trial protocols like NCT05294328, typically require that participants:
Are between 45 and 75 years of age. clinicaltrials.gov
Are able and willing to provide written informed consent. clinicaltrials.gov
Can follow all instructions and attend all scheduled study visits. clinicaltrials.gov
Exclusion Criteria: Common reasons for exclusion from these trials include:
Pregnancy, nursing, or planning a pregnancy. clinicaltrials.gov
Known contraindications or sensitivity to the study medication or its components. clinicaltrials.gov
Active ocular infections (bacterial, viral, or fungal), a history of ocular herpetic infection, or ongoing, active ocular inflammation in either eye. clinicaltrials.gov
| Criteria Type | Examples from Aceclidine Clinical Trials |
|---|---|
| Inclusion Criteria | Age 45-75 years; Able to provide informed consent; Baseline near BCDVA of 20/50 or worse. |
| Exclusion Criteria | Pregnancy or nursing; Known sensitivity to study drug; Active ocular infection or inflammation. |
Pharmacokinetic and Pharmacodynamic Modeling in Clinical Development
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical component in drug development that uses mathematical models to understand the relationship between a drug's dose, its concentration in the body over time (PK), and its therapeutic effect (PD). nih.govfrontiersin.org This approach helps to optimize dosing, predict drug effects in various populations, and inform efficient clinical trial design. nih.govmdpi.com
For aceclidine, which is administered ophthalmically, PK/PD modeling is essential for characterizing its local and systemic behavior. Following topical administration, aceclidine is absorbed through the corneal and conjunctival tissues. wikipedia.org Systemic exposure to both aceclidine and its primary metabolite, 3-quinuclidinol (B22445), is low. drugbank.com The drug undergoes hydrolysis in the eye to form acetate (B1210297) and 3-quinuclidinol. drugbank.com Due to the limited quantifiable concentrations of the drug after ophthalmic dosing, the systemic half-life could not be estimated in some studies. drugbank.com
PK/PD models for aceclidine would integrate these data points—such as absorption rates, low systemic concentration, and local metabolism—to simulate its in-vivo behavior. frontiersin.org This modeling allows for the separation of drug-specific, carrier-specific, and pharmacological system-specific parameters. frontiersin.org Such models are instrumental in predicting the miotic effect (pupil constriction) in relation to the administered dose and concentration at the target muscarinic receptors in the iris sphincter. By establishing a clear dose-concentration-response relationship, these models support the selection of optimal formulations and dosing regimens during clinical development. mdpi.comnih.gov
Drug-Drug Interactions in Clinical Contexts
The potential for drug-drug interactions with this compound is an important clinical consideration, primarily related to its cholinergic mechanism of action. patsnap.com
Cholinergic and Anticholinergic Agents:
Concurrent Cholinergic Drugs: The simultaneous use of other miotic agents or cholinesterase inhibitors can lead to an additive effect with aceclidine. patsnap.com This can increase the risk of systemic side effects associated with excessive cholinergic stimulation, such as increased salivation, sweating, and bradycardia. patsnap.comdrugbank.com
Anticholinergic Drugs: Medications with anticholinergic properties, such as atropine, can antagonize the miotic effects of aceclidine, potentially reducing its therapeutic efficacy. patsnap.com This is also relevant for patients taking other medications with anticholinergic effects, including certain antidepressants, antihistamines, and antipsychotics. patsnap.com
Cardiovascular Medications:
Beta-Blockers: Systemic beta-blockers used for cardiovascular conditions may exacerbate the bradycardia and hypotension that can be induced by aceclidine. patsnap.com
Other Antihypertensives: Calcium channel blockers and other antihypertensive drugs could potentially enhance the hypotensive effects of aceclidine. patsnap.com
Toxicological and Safety Research of Aceclidine Hydrochloride
Toxicology Studies in Research Contexts
Toxicology studies are essential for identifying the potential adverse effects of a substance. For aceclidine (B1665410) hydrochloride, these studies have focused on acute toxicity and irritation potential.
Acute Toxicity Assessments (Oral, Dermal, Inhalation)
Acute toxicity studies are conducted to determine the effects of a single, high-dose exposure to a substance. For aceclidine hydrochloride, these assessments have been performed via oral and dermal routes. The compound is classified as "toxic if swallowed" and "toxic in contact with skin" scbt.comsigmaaldrich.comcaymanchem.com.
Information regarding the acute toxicity of this compound via inhalation is less specific. It is stated that inhalation may be harmful and cause respiratory tract irritation scbt.com.
Irritation Studies (Skin, Eye, Respiratory System)
Irritation studies evaluate the potential of a substance to cause local inflammation upon contact with the skin, eyes, or respiratory system.
Skin Irritation: this compound is classified as a substance that causes skin irritation aksci.com. Contact may lead to inflammation characterized by itching, scaling, reddening, or blistering aksci.com.
Eye Irritation: It is also known to cause serious eye irritation aksci.com. Symptoms of eye contact can include redness, watering, itching, and pain, and may result in severe eye damage aksci.com.
Respiratory System Irritation: this compound may cause respiratory irritation if inhaled scbt.comaksci.com.
Clinical Safety Profiles
The safety of this compound has been evaluated in clinical trials, particularly for its use in ophthalmic solutions for the treatment of presbyopia presbyopiaphysician.comepocrates.comeyeworld.org.
Adverse Event Monitoring in Clinical Trials
Clinical trials for an aceclidine ophthalmic solution have monitored for adverse events to establish its safety profile in humans. Across multiple Phase 3 studies, no serious treatment-related adverse events were reported presbyopiaphysician.comeyeworld.org. The most commonly reported adverse reactions were generally mild and transient eyeworld.org.
The following table summarizes the common adverse events observed in the CLARITY 1 and CLARITY 2 clinical trials:
| Adverse Event | Frequency | Severity |
| Instillation site irritation (stinging) | >5% | Mild presbyopiaphysician.com |
| Visual impairment (dimness) | >5% (16% in another trial) | Mostly Mild presbyopiaphysician.comepocrates.com |
| Hyperemia (eye redness) | >5% | Mild presbyopiaphysician.com |
| Headache | 7.6% (vehicle-corrected) | Majority (89%) Mild presbyopiaphysician.com |
Another source reports the most common adverse reactions as instillation site irritation (20%), dim vision (16%), and headache (13%) epocrates.com. These findings are consistent across different clinical trial reports, indicating a generally well-tolerated profile for the ophthalmic formulation of aceclidine presbyopiaphysician.comepocrates.comeyeworld.org.
Analysis of Ocular Adverse Events (e.g., Instillation Site Irritation, Visual Impairment, Hyperemia)
Topical administration of this compound has been associated with a range of ocular adverse events. Clinical trial data indicates that these events are generally mild and transient in nature. The most frequently reported ocular side effects in the CLARITY 1 and 2 trials were instillation site irritation, visual impairment, and hyperemia. optometrytimes.compresbyopiaphysician.com
Instillation Site Irritation: Instillation site irritation is a common finding with many topical ophthalmic solutions. In the case of this compound, this is often described as a mild stinging or burning sensation upon application of the eye drops. presbyopiaphysician.compatsnap.com This discomfort is typically temporary and tends to diminish as the eye becomes accustomed to the medication. patsnap.com In the CLARITY trials, all reported instances of instillation site irritation were classified as mild. presbyopiaphysician.com
Visual Impairment: Visual impairment following the administration of this compound has been noted in clinical studies. This is most commonly characterized as temporary dim or blurred vision. patsnap.comwikipedia.org These effects are generally short-lived, often resolving within a few minutes after application. patsnap.com In the CLARITY trials, reports of visual impairment were predominantly of mild dimness. presbyopiaphysician.com
Hyperemia: Ocular hyperemia, or redness of the eye, is another frequently observed adverse event. This is a common side effect of miotic agents, which cause constriction of the pupil. The hyperemia associated with this compound is typically characterized as mild. presbyopiaphysician.com
The table below summarizes the incidence of the most common ocular adverse events as reported in a systematic review of pharmacological treatments for presbyopia, which included data from aceclidine clinical trials.
| Ocular Adverse Event | Incidence Rate (%) | Common Description | Severity |
|---|---|---|---|
| Instillation Site Irritation | 20.1% | Mild stinging or burning upon application | Mild |
| Visual Impairment | 13.2% | Temporary dim or blurred vision | Mild |
| Hyperemia | 9.0% | Mild eye redness | Mild |
Systemic Adverse Events (e.g., Headache, Bradycardia, Hypotension)
Headache: Headache is the most commonly reported systemic adverse event in patients using this compound. patsnap.com Data from the CLARITY 1 and 2 trials showed a vehicle-corrected combined frequency of headache at 7.6%. presbyopiaphysician.com The vast majority of these headaches, 89%, were graded as mild in severity. optometrytimes.compresbyopiaphysician.com Another analysis of clinical trial data reported a headache incidence of 11.5%.
Bradycardia and Hypotension: As a cholinergic agonist, this compound has the potential to cause cardiovascular effects such as bradycardia (a slowing of the heart rate) and hypotension (low blood pressure). nurseslabs.com Systemic toxicity with miotics like aceclidine is considered rare, but sensitive individuals may experience a slowing of the pulse. drugbank.com Accidental oral ingestion can lead to a decrease in blood pressure and a slowed pulse. drugbank.com
While bradycardia and hypotension are recognized as potential, though less common, side effects of cholinergic agents, specific incidence rates from the this compound clinical trials have not been prominently reported in the available literature. patsnap.comnurseslabs.com One source notes that a significant drop in blood pressure is a less common but more severe side effect that can lead to dizziness or fainting. patsnap.com The systemic effects of topically administered ophthalmic medications, including acetylcholine (B1216132) (a related cholinergic agonist), have been documented to cause profound hypotension and bradycardia in some cases. nih.gov
The following table summarizes the reported incidence of headache from clinical trial data.
| Systemic Adverse Event | Incidence Rate (%) | Severity (where reported) |
|---|---|---|
| Headache | 7.6% - 11.5% | Majority (89%) reported as mild |
| Bradycardia | Not reported in available clinical trial data | - |
| Hypotension | Not reported in available clinical trial data | - |
Analytical and Synthetic Methodologies for Aceclidine Hydrochloride
Synthetic Routes and Methodological Considerations
The synthesis of aceclidine (B1665410) hydrochloride is a multi-step process that begins with the formation of a key intermediate, 3-quinuclidinol (B22445), which is subsequently esterified and converted to its hydrochloride salt.
Synthesis of Aceclidine Hydrochloride Salt
The direct synthesis of this compound involves a two-step process starting from 3-quinuclidinol.
Esterification of 3-Quinuclidinol: The precursor, 3-quinuclidinol, undergoes esterification with acetic anhydride. This reaction targets the hydroxyl group on the quinuclidine (B89598) ring, replacing it with an acetate (B1210297) ester group to form the aceclidine base. This process is typically carried out to achieve a high yield. rsc.org
Formation of the Hydrochloride Salt: Following the synthesis of the aceclidine base, it is converted into its more stable hydrochloride salt. This is achieved by treating the aceclidine base with a solution of hydrogen chloride in an anhydrous solvent, such as ether. The resulting this compound precipitates from the solution and can be isolated. rsc.org
A common route to the necessary 3-quinuclidinol precursor involves the reduction of 3-quinuclidinone. Reagents such as sodium borohydride (B1222165) or aluminum isopropoxide are used for this ketone reduction. The resulting 3-quinuclidinol is then isolated and used in the subsequent esterification step.
Quinuclidine Derivative Chemistry in Synthesis
The synthesis of aceclidine is fundamentally rooted in the chemistry of its core structure, the quinuclidine ring system. Quinuclidine, a bicyclic amine, serves as a rigid scaffold that is synthetically versatile. The journey towards aceclidine often begins with the construction of this bicyclic system.
A key intermediate in many synthetic pathways to aceclidine is 3-quinuclidinone hydrochloride. Its preparation is a classic example of forming a bicyclic system via intramolecular condensation. The Dieckmann condensation is a well-established method for this purpose, starting from 1-carbethoxymethyl-4-carbethoxypiperidine. rsc.orghmdb.ca This precursor undergoes an intramolecular cyclization reaction in the presence of a base like potassium ethoxide, followed by hydrolysis and decarboxylation to yield the 3-quinuclidinone structure. rsc.org This ketone then serves as the immediate precursor to 3-quinuclidinol, which leads directly to aceclidine. The stability and well-defined stereochemistry of the quinuclidine framework make it an excellent building block in medicinal chemistry. nih.gov
Optimization of Reaction Conditions (Temperature, pH, Solvent Purity)
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Optimization of parameters such as temperature, pH, and solvent purity is critical at each stage of the synthesis.
For the esterification reaction, temperature control is crucial to ensure complete reaction while minimizing potential side reactions or degradation of the product. The choice of solvent is also important; it must be inert to the reaction conditions and allow for easy workup and purification of the product.
In the salt formation step, the purity of the solvent is paramount. Anhydrous conditions are necessary to prevent the hydrolysis of the ester and to ensure the proper precipitation of the hydrochloride salt. The pH of the solution during workup and isolation steps must also be carefully controlled. For instance, after the reduction of 3-quinuclidinone, the reaction is terminated by adjusting the pH, and the free base is extracted before subsequent steps. In one synthetic approach to the precursor 3-quinuclidinol, reaction conditions such as the molecular ratio of the reducing agent to the starting material and the reaction temperature were studied to maximize the yield. For example, reacting 3-quinuclidinone hydrochloride with two equivalents of aluminum isopropoxide in isopropanol (B130326) at 100°C for four hours was identified as an optimal condition for the reduction step. nih.gov
| Reaction Step | Parameter | Considerations for Optimization |
|---|---|---|
| Reduction of 3-Quinuclidinone | Temperature | Balancing reaction rate with the stability of reagents and products. Optimal temperatures can range from room temperature to 100°C depending on the reducing agent. nih.gov |
| Reagent Molar Ratio | Using an appropriate excess of the reducing agent (e.g., 2 equivalents) ensures complete conversion of the ketone. nih.gov | |
| Esterification | Solvent | The solvent should be inert and facilitate the reaction. Purity is crucial to prevent side reactions. |
| pH | Maintaining a non-hydrolytic environment is essential to prevent the hydrolysis of the ester product. | |
| Salt Formation | Solvent Purity | Anhydrous solvents (e.g., anhydrous ether) are required to ensure efficient precipitation and prevent product degradation. rsc.org |
Advanced Analytical Methods for Characterization
The structural integrity and purity of this compound are confirmed using a combination of advanced chromatographic and spectroscopic analytical methods.
Chromatographic Techniques (e.g., HPLC, LC-MS/MS, HPTLC)
Chromatographic methods are essential for separating this compound from any impurities, degradation products, or unreacted starting materials, and for its quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds like this compound. A typical method would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method is validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. For related hydrochloride compounds, validated HPLC methods have been established, demonstrating linearity over a specific concentration range and showing good recovery and precision. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is particularly useful for the quantitative analysis of drugs in biological matrices and for the identification of metabolites and degradation products. nih.gov For analysis, the analyte is first separated on an LC column and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to aceclidine would be selected and fragmented, and the resulting product ions would be monitored for quantification, providing a high degree of certainty in the analysis. kuleuven.be
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, rapid, and cost-effective method for the analysis of pharmaceuticals. The technique involves spotting the sample on a high-performance silica (B1680970) gel plate (stationary phase) and developing it in a chamber containing a suitable mobile phase. For quinuclidine-related alkaloids, mobile phases such as toluene-chloroform-diethyl ether-diethylamine have been used. chemicalbook.com After development, the plate is scanned using a densitometer at a specific wavelength to quantify the separated compounds. The method is validated for linearity, precision, accuracy, and other parameters as per ICH guidelines. austinpublishinggroup.com
| Technique | Typical Stationary Phase | Typical Mobile Phase Composition | Detection | Key Advantages |
|---|---|---|---|---|
| HPLC | C18 or C8 silica gel | Aqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol) | UV/Vis or Diode Array Detector (DAD) | High resolution, accuracy, and precision for quantification. |
| LC-MS/MS | C18 or other reversed-phase columns | Similar to HPLC, often using volatile buffers (e.g., formate, acetate) | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | High sensitivity and selectivity, structural elucidation of impurities. |
| HPTLC | Silica gel 60 F254 plates | Mixture of non-polar and polar organic solvents (e.g., Toluene: Chloroform: Methanol) | Densitometric scanning at a specific UV wavelength | High throughput, low cost, simultaneous analysis of multiple samples. |
Spectroscopic Methods (e.g., NMR, FTIR)
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and aiding in the characterization of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules. In the ¹H NMR spectrum of this compound, specific signals (chemical shifts) would correspond to the protons of the acetate methyl group, the protons on the quinuclidine ring, and the proton attached to the nitrogen atom. The integration of these signals confirms the number of protons in each environment, and the splitting patterns provide information about neighboring protons. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure and is used to establish purity of ≥98.0%. drugbank.com Predicted ¹³C NMR data is also available, providing expected chemical shifts for the carbon atoms in the molecule. drugbank.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands confirming its structure. Key expected peaks include:
A strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.
Absorption bands for the C-O stretching of the ester group.
Broad absorption bands corresponding to the N-H stretching of the protonated amine hydrochloride salt.
C-H stretching and bending vibrations for the aliphatic quinuclidine ring and the methyl group.
The presence and position of these bands provide a unique spectral fingerprint for this compound. researchgate.net
| Spectroscopic Technique | Information Obtained | Expected Characteristic Signals for this compound |
|---|---|---|
| ¹H NMR | Provides information about the proton environment, connectivity, and number of protons. | - Signal for the acetate methyl group (singlet).
|
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | - Signal for the ester carbonyl carbon.
|
| FTIR | Identifies the functional groups present in the molecule. | - Strong C=O stretching vibration (ester).
|
Purity Assessment and Impurity Profiling
The purity of this compound is a critical attribute that ensures its quality and efficacy. The assessment of purity and the identification of impurities are fundamental components of quality control in the manufacturing of active pharmaceutical ingredients (APIs) and finished drug products.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound. sigmaaldrich.com Specifically, reverse-phase (RP) HPLC methods are utilized for this purpose. sielc.com These methods are capable of separating the active ingredient from any potential impurities. Purity is typically reported as a percentage, with common specifications being greater than or equal to 95% or 98%. sigmaaldrich.comcaymanchem.com
Impurity profiling involves the detection, identification, and quantification of any foreign substances present in the API. These impurities can originate from the synthesis process (process-related impurities) or from the degradation of the substance over time (degradants). Regulatory bodies require comprehensive impurity profiling to ensure the safety of the pharmaceutical product. For this compound, reference standards for both pharmacopeial and non-pharmacopeial impurities are available to aid in their identification and quantification. pharmaffiliates.com The development of scalable liquid chromatography methods is not only suitable for purity testing but can also be adapted for the isolation of impurities for further structural characterization. sielc.com
Table 1: Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98% | HPLC sigmaaldrich.com |
| Purity | ≥95% | HPLC caymanchem.com |
| Purity (NMR) | ≥98.0% | ¹H NMR Spectroscopy medchemexpress.com |
Dissolution and Solubility Studies
Dissolution and solubility studies are essential for characterizing the biopharmaceutical properties of a drug substance. Solubility is an intrinsic property of the molecule, while dissolution testing is a quality control tool that measures the rate at which the drug substance dissolves from a finished dosage form.
Solubility Profile
This compound is a crystalline solid with defined solubility in various solvents. caymanchem.com Its solubility is a key factor influencing its behavior in both aqueous and organic media. As a hydrochloride salt of a weakly basic drug, its aqueous solubility can be pH-dependent. In acidic environments, it is expected to be more soluble, while in neutral or basic media, it may convert to its less soluble free base form. This pH-dependent solubility is a critical consideration in formulation development.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
|---|---|
| Ethanol | ~30 mg/mL caymanchem.com |
| DMSO | ~30 mg/mL caymanchem.com |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL caymanchem.com |
| PBS (pH 7.2) | ~10 mg/mL caymanchem.com |
| Water | ≥15 mg/mL at ~60 °C sigmaaldrich.com |
Dissolution Testing
Dissolution testing is a standardized method to assess the in vitro release of a drug from its solid dosage form. For oral dosage forms, dissolution studies are typically conducted in media that simulate the physiological pH conditions of the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8. fda.govsahpra.org.za The test parameters, including the apparatus (e.g., basket or paddle), agitation speed, and medium composition, are crucial for obtaining meaningful and reproducible results. fda.gov This testing ensures batch-to-batch consistency and can be indicative of the potential in vivo performance of the drug product.
Stability Testing and Storage Conditions
Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the retest period for the drug substance and the shelf life of the drug product, as well as recommending appropriate storage conditions.
The stability of this compound is evaluated through long-term and accelerated stability studies according to ICH (International Council for Harmonisation) guidelines.
Long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
Accelerated studies are performed under more strenuous conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to increase the rate of chemical degradation and physical change.
Forced degradation studies are also a critical component of stability testing. In these studies, the drug substance is exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The goal is to identify potential degradation products and establish the degradation pathways of the molecule. This information is vital for developing and validating stability-indicating analytical methods—typically HPLC methods—that can separate and quantify the active ingredient in the presence of its degradants.
Based on stability data, specific storage conditions are recommended to ensure the integrity of the product over its shelf life. For this compound, long-term storage at low temperatures is often advised.
Table 3: Recommended Storage Conditions for this compound
| Form | Condition | Duration |
|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years caymanchem.com |
| Crystalline Solid | 4°C, sealed, away from moisture | Not specified medchemexpress.com |
| Stock Solution (in solvent) | -80°C | 6 months medchemexpress.com |
| Stock Solution (in solvent) | -20°C | 1 month medchemexpress.com |
| Aqueous Solution | Storage for more than one day is not recommended caymanchem.com |
Future Directions and Translational Research in Aceclidine Hydrochloride
Exploration of Additional Therapeutic Areas
Aceclidine (B1665410) hydrochloride, a cholinergic muscarinic agonist, has a history of use in specific therapeutic applications and is the subject of ongoing research for broader uses. patsnap.com Historically, it has been used in the treatment of glaucoma. drugbank.comnewdrugapprovals.org Its mechanism of action involves stimulating muscarinic acetylcholine (B1216132) receptors, which leads to the constriction of the pupil (miosis) and facilitates the outflow of aqueous humor, thereby reducing intraocular pressure. patsnap.comnih.gov
More recently, significant research has focused on its application for the treatment of presbyopia, an age-related loss of near vision. drugbank.com Aceclidine's pupil-selective mechanism of action is key to this application. It primarily acts on the iris sphincter muscle with minimal effect on the ciliary muscle. presbyopiaphysician.comescrs.org This selective action creates a "pinhole effect," which extends the depth of focus and improves near vision without inducing the myopic shift often associated with less selective miotics like pilocarpine (B147212). drugbank.comescrs.orgdefocusmediagroup.com
Beyond ophthalmology, the systemic actions of aceclidine hydrochloride are of research interest due to the widespread presence of muscarinic receptors throughout the body, including in the heart, gastrointestinal tract, and central nervous system. patsnap.com Preclinical and early-stage research has suggested potential for this compound in other conditions. medchemexpress.com Investigational areas include xerostomia (dry mouth) and Sjogren's syndrome. medchemexpress.com Further studies explore its potential in managing conjunctivitis, lacrimal gland disease, and esotropia. medchemexpress.com
Regulatory Science and Approval Pathways
The regulatory journey of this compound has seen significant recent milestones, particularly in the United States. While it has been marketed in Europe for several decades for glaucoma, it was not clinically used in the U.S. until recently. drugbank.comeyesoneyecare.com
In July 2025, the U.S. Food and Drug Administration (FDA) approved Vizz (aceclidine ophthalmic solution) 1.44% for the treatment of presbyopia in adults. hcplive.comcliniexpert.com This marked the first time the FDA approved an aceclidine-based eye drop for this condition, making aceclidine a new chemical entity in the United States for this indication. presbyopiaphysician.comcliniexpert.com The approval was granted to LENZ Therapeutics, Inc. cliniexpert.comeyeworld.org The company submitted its New Drug Application (NDA) for the product, then known as LNZ100 (1.75% aceclidine), which was accepted by the FDA. eyesoneyecare.com The Prescription Drug User Fee Act (PDUFA) target action date was set for August 8, 2025. firstwordpharma.com
The FDA's approval was based on data from a comprehensive clinical trial program, including three Phase 3 trials: CLARITY 1, CLARITY 2, and CLARITY 3. hcplive.comcliniexpert.com
CLARITY 1 (NCT05656027) and CLARITY 2 (NCT06045299): These two randomized, double-masked, controlled studies evaluated the safety and efficacy of the aceclidine solution in a total of 466 participants with presbyopia. epocrates.com The trials successfully met their primary endpoints. presbyopiaphysician.com In the CLARITY 2 trial, 71% of participants achieved a three-line or greater improvement in near vision at 30 minutes and 3 hours, with 40% maintaining this improvement at 10 hours. presbyopiaphysician.compharmacytimes.com
CLARITY 3 (NCT05753189): This study assessed the long-term safety of the treatment over a six-month period in 217 participants. hcplive.comepocrates.com
The table below summarizes the key details of the pivotal Phase 3 CLARITY trials.
| Clinical Trial | Identifier | Purpose | Number of Participants | Key Findings/Status |
|---|---|---|---|---|
| CLARITY 1 | NCT05656027 | Safety and Efficacy | 466 (combined) | Met primary and secondary endpoints for near vision improvement. hcplive.comepocrates.com |
| CLARITY 2 | NCT06045299 | Safety and Efficacy | Demonstrated statistically significant improvement in near vision, lasting up to 10 hours. presbyopiaphysician.comepocrates.com | |
| CLARITY 3 | NCT05753189 | Long-Term Safety | 217 | Evaluated safety over a 6-month duration. hcplive.comepocrates.com |
In addition to the U.S., regulatory submission has also occurred in other regions. In July 2025, a New Drug Application for LNZ100 was submitted to the Center for Drug Evaluation (CDE) of the National Medical Products Administration (NMPA) in China by CORXEL Pharmaceuticals, which licensed the rights for development and commercialization in the region. firstwordpharma.com
Q & A
Q. How should Aceclidine hydrochloride solutions be prepared to ensure experimental reproducibility?
this compound exhibits solubility limitations depending on the solvent: ≤30 mg/mL in ethanol, DMSO, or dimethylformamide at room temperature . For consistent results, pre-warm solvents to ~60°C if aqueous solutions are required, as solubility in water increases at this temperature (~15 mg/mL) . Always confirm purity (>95%) via batch-specific Certificates of Analysis (COA) and store aliquots at -20°C to prevent degradation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as a UN2811 toxic solid (6.1/PGIII), requiring PPE such as nitrile gloves and eye protection during handling . Immediate decontamination of spills with absorbent materials and disposal via hazardous waste channels are mandatory to avoid environmental contamination . Storage should adhere to cold chain protocols (4°C or -20°C in inert atmospheres) to maintain stability .
Q. How does the hygroscopic nature of this compound influence experimental workflows?
Moisture sensitivity necessitates the use of desiccators or controlled humidity environments during weighing and solution preparation. Pre-drying glassware and using anhydrous solvents (e.g., DMSO) can mitigate hydrolysis risks . For long-term studies, monitor solution integrity via HPLC or mass spectrometry to detect degradation products .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating Aceclidine’s selectivity across muscarinic acetylcholine receptor (mAChR) subtypes?
Use radioligand binding assays with subtype-specific antagonists (e.g., pirenzepine for M1, himbacine for M4) to quantify receptor affinity . Pair these with functional assays (e.g., calcium flux in CHO-K1 cells expressing M3 receptors) to assess efficacy. Dose-response curves (0.1–50 μM) should include positive controls (e.g., carbachol) and negative controls (vehicle-only) to validate assay robustness .
Q. How can conflicting data on Aceclidine’s intraocular pressure (IOP)-lowering efficacy be resolved?
Discrepancies in preclinical studies (e.g., Lieberman & Leopold vs. Romano) may arise from differences in administration routes (topical vs. systemic) or animal models (rabbits vs. primates) . Systematic meta-analyses should standardize parameters such as concentration (2% vs. 5% eye drops), measurement intervals, and co-administered agents (e.g., β-blockers). In vitro corneal permeability assays (e.g., Franz diffusion cells) can clarify bioavailability variations .
Q. What strategies are effective for modeling Aceclidine’s neuroprotective effects in zebrafish?
In neuromuscular junction studies, dose-dependent treatments (1–10 μM) in gan-mutant zebrafish can assess synaptic rescue efficacy . Combine immunohistochemistry (e.g., SV2 and acetylcholine receptor staining) with behavioral assays (e.g., touch-evoked escape responses) to quantify functional recovery. Include trichlormethiazide (calcium channel modulator) as a comparator to isolate cholinergic mechanisms .
Q. How should researchers address batch-to-batch variability in this compound?
Validate each batch using NMR and LC-MS to confirm structural integrity and purity (>95%) . Cross-reference EC (228-071-5) and PubChem (329825209) identifiers to ensure consistency. For critical studies (e.g., receptor binding), perform pilot experiments with multiple batches to assess reproducibility .
Methodological Best Practices
- Data Reporting : Follow Beilstein Journal guidelines: detail experimental procedures (e.g., solvent preparation, storage conditions) in supplementary materials to enable replication .
- Conflict Resolution : Use Bland-Altman plots or ANOVA to statistically evaluate inter-study variability in efficacy metrics .
- Ethical Compliance : Adhere to institutional SOPs for toxicant disposal and document training certifications for personnel handling UN2811-classified compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
